molecular formula C15H23NO2 B3047544 tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate CAS No. 1417551-40-6

tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate

Cat. No.: B3047544
CAS No.: 1417551-40-6
M. Wt: 249.35
InChI Key: MRDQUTGLADPWES-UHFFFAOYSA-N
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Description

tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate: is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is known for its unique bicyclic structure, which includes an ethynyl group and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate involves several steps. One common method includes the reaction of 4-ethynylbicyclo[2.2.2]octan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites, affecting the overall biological activity of the compound .

Comparison with Similar Compounds

tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(4-ethynyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-14-6-9-15(10-7-14,11-8-14)16-12(17)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDQUTGLADPWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141568
Record name Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417551-40-6
Record name Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417551-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-ethynylbicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate

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